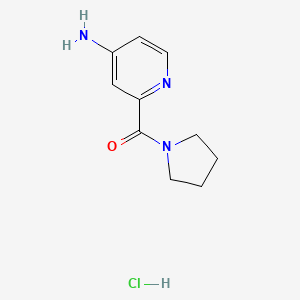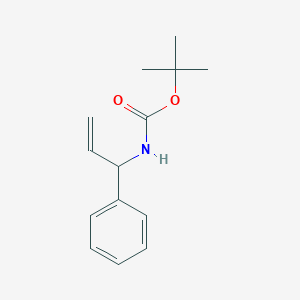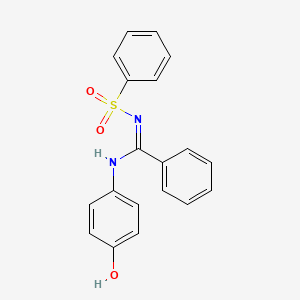
3-Chlor-6-(1H-1,2,4-Triazol-1-yl)pyridazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Chloro-6-(1H-1,2,4-triazol-1-YL)pyridazine” is a chemical compound that contains a 1,2,4-triazole ring. This type of compound is often used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “3-Chloro-6-(1H-1,2,4-triazol-1-YL)pyridazine”, involves various chemical reactions. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . Another synthesis method involves the use of thionyl chloride .Molecular Structure Analysis
The molecular structure of “3-Chloro-6-(1H-1,2,4-triazol-1-YL)pyridazine” can be represented by the formula C6H4ClN5 . The structure is also available as a 2D Mol file .Chemical Reactions Analysis
The chemical reactions involving “3-Chloro-6-(1H-1,2,4-triazol-1-YL)pyridazine” are complex and can lead to the formation of various derivatives. These reactions are part of the process of synthesizing new compounds for potential use in medical treatments .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-6-(1H-1,2,4-triazol-1-YL)pyridazine” include a molecular weight of 103.51 . More detailed properties such as melting point, boiling point, and density are not specified in the retrieved documents.Wissenschaftliche Forschungsanwendungen
- Synthese und Charakterisierung: Die Verbindung bildet Koordinationskomplexe mit Übergangsmetallionen (wie Kupfer, Kobalt und Mangan). Diese Komplexe wurden synthetisiert und mit physikalisch-chemischen und spektroskopischen Methoden charakterisiert .
- Biologische Aktivität: Aufgrund ihrer biologischen Aktivitäten könnten pyridazinbasierte Koordinations-polymere wie dieses in der Medizin und bei der neuromuskulären Blockade Anwendung finden .
- Einfluss auf reaktive Sauerstoffspezies (ROS): Forscher haben die antioxidativen Aktivitäten sowohl des Liganden (3-Chlor-6-(1H-1,2,4-Triazol-1-yl)pyridazin) als auch seiner Komplexe untersucht. Diese Studien untersuchen ihre Auswirkungen auf reaktive Sauerstoffspezies (O2•− und •OH). Das Verständnis dieser Eigenschaften ist entscheidend für potenzielle therapeutische Anwendungen .
- Bewertung gegen Bakterien: Der Ligand und seine Komplexe wurden auf ihre antibakterielle Aktivität getestet. Die Bewertung ihrer Wirksamkeit gegen spezifische Bakterienstämme liefert Einblicke in ihre potenzielle Verwendung als antimikrobielle Mittel .
- Supramolekularer Aufbau: Die Fähigkeit dieser Verbindung, supramolekulare Strukturen zu bilden, deutet auf ihr Potenzial in den Materialwissenschaften hin. Diese Anordnungen könnten für Gasspeicher, Katalyse und andere Anwendungen untersucht werden .
- Derivate und Ligandmodifikationen: Forscher können Derivate dieser Verbindung untersuchen, indem sie die Triazol- oder Pyridazin-Einheiten modifizieren. Diese Modifikationen könnten zu verbesserten Eigenschaften oder neuartigen Anwendungen führen .
- Neurologische und pharmakologische Forschung: Obwohl spezifische Studien zu dieser Verbindung begrenzt sind, machen ihre strukturellen Merkmale und biologischen Aktivitäten sie für weitere Untersuchungen interessant. Die Untersuchung ihrer Wechselwirkungen mit biologischen Zielmolekülen könnte weitere Anwendungen aufzeigen .
Koordinationschemie und supramolekulare Polymere
Antioxidative Eigenschaften
Antibakterielle Aktivität
Materialwissenschaften und Katalyse
Chemische Synthese und Derivate
Weitere biologische Studien
Eigenschaften
IUPAC Name |
3-chloro-6-(1,2,4-triazol-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN5/c7-5-1-2-6(11-10-5)12-4-8-3-9-12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKYCLHKQCVJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N2C=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B2523859.png)
![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide](/img/structure/B2523861.png)
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2523862.png)

![N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2523864.png)
